Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
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Overview
Description
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials, including resins and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Chemical Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
- CAS Number : 1031667-63-6
- Structure : The compound features a benzoxazine ring with a carboxylate group, which is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of benzoxazines exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in tumor cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
COLO201 (Colorectal) | 10 | Significant cytotoxicity observed |
MDA-MB-231 (Breast) | 15 | Induced G0/G1 phase arrest |
A549 (Lung) | 20 | Moderate cytotoxicity |
These findings suggest that this compound may hold promise as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .
Antimicrobial Activity
Benzoxazine derivatives have demonstrated antimicrobial properties. For example, certain compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate the potential of this compound as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Activity
Some studies have suggested that benzoxazine derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study 1: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant inhibition of cell proliferation in COLO201 and MDA-MB-231 cells. Flow cytometry analysis revealed that treatment led to increased populations of cells in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and showed a synergistic effect when combined with conventional antibiotics.
Properties
IUPAC Name |
methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-15-10-5-8(11(13)14-2)3-4-9(10)12-7/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYWHIXCWFWZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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